Cas no 485363-79-9 (N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide)

N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide 化学的及び物理的性質
名前と識別子
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- N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide
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N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00916493-1g |
N-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide |
485363-79-9 | 90% | 1g |
¥2394.0 | 2024-04-18 | |
Key Organics Ltd | MS-8644-1MG |
N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide |
485363-79-9 | >90% | 1mg |
£37.00 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626685-1mg |
N-(4-methoxyphenyl)indoline-1-carbothioamide |
485363-79-9 | 98% | 1mg |
¥535.00 | 2024-05-11 | |
Key Organics Ltd | MS-8644-5MG |
N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide |
485363-79-9 | >90% | 5mg |
£46.00 | 2023-09-07 | |
Key Organics Ltd | MS-8644-0.5G |
N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide |
485363-79-9 | >90% | 0.5g |
£385.00 | 2023-09-07 | |
Key Organics Ltd | MS-8644-10MG |
N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide |
485363-79-9 | >90% | 10mg |
£63.00 | 2023-09-07 | |
A2B Chem LLC | AI80297-10mg |
N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide |
485363-79-9 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI80297-1mg |
N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide |
485363-79-9 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI80297-5mg |
N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide |
485363-79-9 | >90% | 5mg |
$214.00 | 2024-04-19 | |
Key Organics Ltd | MS-8644-20MG |
N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide |
485363-79-9 | >90% | 20mg |
£76.00 | 2023-04-20 |
N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamideに関する追加情報
N-(4-Methoxyphenyl)-2,3-Dihydro-1H-Indole-1-Carbothioamide (CAS No. 485363-79-9)
N-(4-Methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide is a compound with the CAS registry number 485363-79-9. This compound belongs to the class of heterocyclic compounds, specifically indoles, which are widely studied in organic chemistry and pharmacology due to their diverse biological activities. The structure of this compound consists of an indole ring system substituted with a methoxy group at the para position of the phenyl ring and a carbothioamide group at the 1-position of the indole.
The indole moiety is a fundamental structural motif in many natural products and bioactive molecules. The substitution pattern in N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide suggests potential applications in drug discovery and development. Recent studies have highlighted the importance of such substituted indoles in modulating various cellular pathways, including those involved in inflammation, cancer, and neurodegenerative diseases.
Research into N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide has focused on its potential as a lead compound for therapeutic agents. For instance, investigations into its anti-inflammatory properties have revealed promising results in reducing cytokine production and inhibiting enzymes associated with inflammatory processes. Additionally, studies on its anti-cancer activity have demonstrated selective cytotoxicity against certain cancer cell lines, suggesting a potential role in chemotherapy.
The synthesis of N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide typically involves multi-step organic reactions, including nucleophilic substitutions and cyclizations. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further research and development.
In terms of pharmacokinetics, N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide exhibits moderate solubility in aqueous solutions and reasonable permeability across biological membranes. These properties are advantageous for drug delivery systems and bioavailability studies.
Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with various protein targets. These studies have identified key interactions that contribute to its biological activity, paving the way for structure-based optimization strategies.
In conclusion, N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide (CAS No. 485363-79-9) is a versatile compound with significant potential in the field of medicinal chemistry. Its unique structure and promising biological activities make it a valuable candidate for further exploration in drug discovery programs targeting inflammatory diseases and cancer.
485363-79-9 (N-(4-methoxyphenyl)-2,3-dihydro-1H-indole-1-carbothioamide) 関連製品
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